2,3-Dihydro-3alpha-methoxynimbolide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

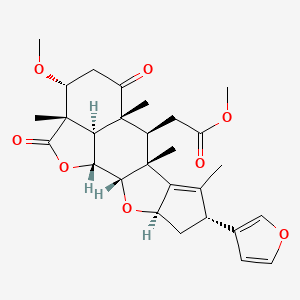

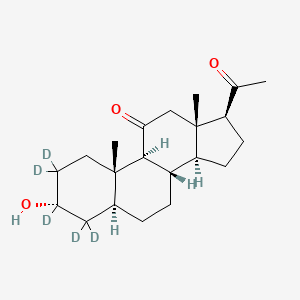

2,3-Dihydro-3alpha-methoxynimbolide is a natural product that belongs to the class of phytochemicals . It is primarily metabolized through hydroxylation and oxidation reactions . The compound has been isolated from plants such as Azadirachta indica .

Molecular Structure Analysis

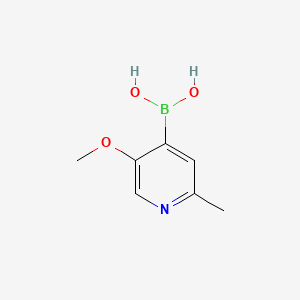

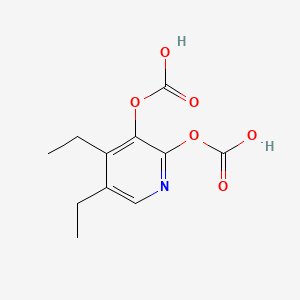

The molecular formula of 2,3-Dihydro-3alpha-methoxynimbolide is C28H34O8 . Its molecular weight is 498.6 g/mol . The compound’s structure includes a furan ring and multiple oxygen-containing functional groups .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3-Dihydro-3alpha-methoxynimbolide include a molecular weight of 498.6 g/mol . The compound is a powder and can be dissolved in various solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .Scientific Research Applications

Synthesis and Chemical Properties

2,3-Dihydro-3alpha-methoxynimbolide, a compound with potential biological and chemical significance, has not been directly referenced in the available literature. However, research on similar compounds offers insights into the types of studies and applications that might be relevant. For example, the synthesis of complex organic compounds, such as 2,2-dialkyl-3-dialkylamino-2,3-dihydro-1H-naphtho[2,1-b]pyrans, involves methodologies that might be applicable to 2,3-Dihydro-3alpha-methoxynimbolide. These processes often involve multi-step reactions and the exploration of chemical properties and reactivities (Huang et al., 2009).

Bioactivity and Pharmacological Potential

The exploration of bioactivity and pharmacological potential is a significant area of research for compounds like 2,3-Dihydro-3alpha-methoxynimbolide. Studies on related compounds have demonstrated a variety of biological activities, such as antioxidant and cytotoxic effects. For instance, compounds synthesized from lignin with methoxy groups have shown significant radical scavenging activities, suggesting potential for the development of antioxidants or therapeutic agents (Yang et al., 2014).

Chemical Defense Mechanisms in Plants

Research into the chemical defense mechanisms of plants has highlighted the importance of compounds with methoxy groups. These studies provide insights into how natural compounds contribute to plant resilience against pathogens and pests. The dynamic chemical strategies that regulate plant-pathogen interactions often involve complex organic molecules that could include compounds like 2,3-Dihydro-3alpha-methoxynimbolide (Maresh et al., 2006).

Anticholinesterase and Antibacterial Activities

The development of anticholinesterase and antibacterial agents is another research avenue for compounds structurally related to 2,3-Dihydro-3alpha-methoxynimbolide. Novel synthetic methods and biological evaluations have led to the discovery of compounds with potent biological activities, offering leads for the development of therapeutic agents (Lee et al., 2010). Moreover, studies on the synthesis of quinazolinone derivatives have demonstrated significant antibacterial activity against various strains, suggesting a potential path for the development of new antibacterial drugs (Osarumwense, 2022).

Mechanism of Action

Target of Action

2,3-Dihydro-3alpha-methoxynimbolide is a natural product that belongs to the class of phytochemicals The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It is known that it exhibits potent cyto-toxicities against one or more cell lines .

Biochemical Pathways

2,3-Dihydro-3alpha-methoxynimbolide is known to activate caspases-3, -8, and -9, while increasing the ratio of Bax/Bcl-2 . This suggests that it induces apoptosis via both mitochondrial and death receptor pathways in certain cell lines .

Pharmacokinetics

2,3-Dihydro-3alpha-methoxynimbolide is primarily metabolized through hydroxylation and oxidation reactions . .

Result of Action

The molecular and cellular effects of 2,3-Dihydro-3alpha-methoxynimbolide’s action primarily involve the induction of apoptosis in certain cell lines . This is achieved through the activation of caspases and the modulation of the Bax/Bcl-2 ratio .

properties

IUPAC Name |

methyl 2-[(1R,2S,4R,6R,9R,10S,11R,14R,15S,18R)-6-(furan-3-yl)-14-methoxy-7,9,11,15-tetramethyl-12,16-dioxo-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-10-yl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34O8/c1-13-15(14-7-8-34-12-14)9-16-21(13)27(3)17(10-20(30)33-6)26(2)18(29)11-19(32-5)28(4)23(26)22(24(27)35-16)36-25(28)31/h7-8,12,15-17,19,22-24H,9-11H2,1-6H3/t15-,16-,17-,19-,22-,23-,24-,26+,27-,28-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OROAUBFPFAPQMD-LPLKPKLGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(CC1C3=COC=C3)OC4C2(C(C5(C6C4OC(=O)C6(C(CC5=O)OC)C)C)CC(=O)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@@H](C[C@H]1C3=COC=C3)O[C@H]4[C@@]2([C@@H]([C@@]5([C@H]6[C@H]4OC(=O)[C@@]6([C@@H](CC5=O)OC)C)C)CC(=O)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2'R)-Tetrahydro-3aH-spiro[[1,3]dioxolo[4,5-c]pyrrole-2,1'-cyclopentan]-2'-ol](/img/structure/B590822.png)

![A-172[neoplasm inhibitor]](/img/structure/B590823.png)

![N-[(2R,3R,4R,5R,6R)-2-[(2S,3R,4S,5S,6R)-2-[(3R,4R,5R,6R)-2,3-Dihydroxy-6-(hydroxymethyl)-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B590838.png)